molecular formula C10H9Cl2NO B3053633 N-(2,2-dichloroethenyl)-4-methylbenzamide CAS No. 54888-30-1

N-(2,2-dichloroethenyl)-4-methylbenzamide

Cat. No. B3053633
CAS RN: 54888-30-1
M. Wt: 230.09 g/mol
InChI Key: HPFANBPWWVMZQZ-UHFFFAOYSA-N
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Description

“N-(2,2-dichloroethenyl)acetamide” is a compound with the CAS Number: 34243-54-4 . It has a molecular weight of 154 and is typically found in powder form .


Synthesis Analysis

While specific synthesis methods for “N-(2,2-dichloroethenyl)-4-methylbenzamide” were not found, a related compound, cypermethrin, was found to be biodegraded by Beauveria bassiana, an entomopathogenic fungus . The study revealed the potential of B. bassiana in degrading the pyrethroid insecticide cypermethrin .


Molecular Structure Analysis

The molecular structure of “N-(2,2-dichloroethenyl)acetamide” is represented by the InChI code: 1S/C4H5Cl2NO/c1-3(8)7-2-4(5)6/h2H,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

“N-(2,2-dichloroethenyl)acetamide” has a melting point of 86-87 degrees Celsius . It is stored at room temperature and is typically shipped at normal temperatures .

Scientific Research Applications

Safety and Hazards

“N-(2,2-dichloroethenyl)acetamide” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing its vapor and avoiding release to the environment .

Mechanism of Action

Target of Action

N-(2,2-dichloroethenyl)-4-methylbenzamide, also known as Permethrin , primarily targets the Sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons .

Mode of Action

Permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the sodium channels, disrupting the electrical activity of the nerve cells . This disruption can lead to a variety of downstream effects, including paralysis and death of the pests .

Pharmacokinetics

In terms of pharmacokinetics, insects are more affected by Permethrin than humans or dogs because they are unable to metabolize the toxins as quickly .

Result of Action

The primary result of Permethrin’s action is the paralysis and eventual death of pests . This is achieved through the disruption of the sodium channel current, leading to delayed repolarization of the nerve cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Permethrin. For example, the compound’s effectiveness can be affected by the presence of other chemicals, the pH of the environment, and the temperature . Additionally, the compound’s stability can be influenced by exposure to light and heat .

properties

IUPAC Name

N-(2,2-dichloroethenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-7-2-4-8(5-3-7)10(14)13-6-9(11)12/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFANBPWWVMZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349528
Record name N-(2,2-dichloroethenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54888-30-1
Record name N-(2,2-dichloroethenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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